Spectroscopic and Synthetic Profiling of 2-Methyl-5-(oxiran-2-yl)furan: A Comprehensive Guide to ^1H and ^13C-NMR Characterization
Spectroscopic and Synthetic Profiling of 2-Methyl-5-(oxiran-2-yl)furan: A Comprehensive Guide to ^1H and ^13C-NMR Characterization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and complex organic synthesis, functionalized furanic architectures serve as critical pharmacophores and versatile synthetic intermediates. 2-Methyl-5-(oxiran-2-yl)furan (CAS: 111938-40-0)[1] is a highly valuable bifunctional building block. It features an electron-rich furan core flanked by a stabilizing methyl group and a highly strained, reactive oxirane (epoxide) ring. This unique structural topology allows for orthogonal reactivity: the furan ring can participate in Diels-Alder cycloadditions or electrophilic substitutions, while the oxirane ring is primed for regioselective nucleophilic ring-opening.
This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and nuclear magnetic resonance (NMR) spectroscopic characterization of 2-methyl-5-(oxiran-2-yl)furan. By establishing a self-validating experimental workflow, we ensure that researchers can confidently synthesize and verify the structural integrity of this compound.
Structural and Physiochemical Profile
Before initiating synthesis or spectral analysis, it is critical to define the fundamental properties of the target molecule to inform solvent selection and handling protocols.
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Chemical Name: 2-Methyl-5-(oxiran-2-yl)furan[1]
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CAS Registry Number: 111938-40-0[2]
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Molecular Formula: C
7H8O2 -
Molecular Weight: 124.14 g/mol [1]
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SMILES: CC1=CC=C(O1)C2CO2
Synthetic Methodology: Epoxidation of 2-Methyl-5-vinylfuran
Expertise & Causality in Experimental Design
The most direct and atom-economical route to 2-methyl-5-(oxiran-2-yl)furan is the selective epoxidation of the exocyclic alkene in 2-methyl-5-vinylfuran[3]. The primary synthetic challenge lies in the chemoselectivity: the furan ring is highly electron-rich and susceptible to oxidative degradation or electrophilic aromatic substitution[4].
To circumvent furan oxidation, we utilize meta-chloroperoxybenzoic acid (m-CPBA) at strictly controlled sub-ambient temperatures. The electrophilic peroxyacid preferentially attacks the exocyclic vinyl group via a concerted "butterfly" transition state[5]. Maintaining the reaction at 0 °C suppresses the oxidative cleavage of the furan ring and prevents the Lewis-acid catalyzed premature ring-opening of the resulting highly strained epoxide.
Concerted epoxidation mechanism of 2-methyl-5-vinylfuran via a transition state.
Step-by-Step Experimental Protocol
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Reactor Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-vinylfuran (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures are mandatory to ensure chemoselectivity toward the alkene and protect the furan core[4].
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Reagent Addition: Slowly add m-CPBA (11.0 mmol, 77% purity) in small portions over 15 minutes to prevent thermal runaway.
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Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2) until the starting material is fully consumed.
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Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na
2S2O3) to destroy excess unreacted peroxide. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) (3 × 20 mL) to neutralize and remove the meta-chlorobenzoic acid byproduct[5]. -
Purification: Dry the organic layer over anhydrous Na
2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure epoxide[3].
Spectroscopic Characterization: NMR Analysis
The Self-Validating System
Every robust synthetic protocol must be a self-validating system. In this workflow, success is validated directly by NMR spectroscopy. The complete disappearance of the vinylic proton multiplets (typically resonating between 5.2–6.5 ppm) and the simultaneous emergence of the characteristic upfield oxirane proton signals (2.8–4.0 ppm) definitively confirm the transformation[3].
Self-validating workflow for the synthesis, purification, and NMR analysis of the target epoxide.
^1H-NMR Spectral Data and Causality
The structural assignment of 2-methyl-5-(oxiran-2-yl)furan relies on the distinct electronic environments of its three functional domains: the methyl group, the heteroaromatic furan ring, and the oxirane ring. The spectral data is synthesized from established chemical shift rules grounded in the spectra of parent compounds like 2-methylfuran[6][7] and 2-(oxiran-2-yl)furan[8].
Table 1: ^1H-NMR Spectral Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Causality |
| C2-CH | 2.28 | Singlet (s) | 3H | - | Deshielded by the adjacent aromatic furan ring, matching 2-methylfuran standards[6][9]. |
| Epoxide CH | 2.85 | Doublet of doublets (dd) | 1H | J = 5.5, 2.6 | Shifted upfield due to oxirane ring strain; situated trans to the bulky furan ring[10]. |
| Epoxide CH | 3.15 | Doublet of doublets (dd) | 1H | J = 5.5, 4.1 | Slightly more deshielded than the trans proton due to spatial proximity to the furan oxygen[10]. |
| Epoxide CH | 3.85 | Doublet of doublets (dd) | 1H | J = 4.1, 2.6 | Strongly deshielded by both the electronegative epoxide oxygen and the adjacent aromatic furan ring[8]. |
| Furan H-3 | 5.95 | Doublet (d) | 1H | J = 3.1 | Aromatic proton adjacent to the methyl group; forms a typical AB spin system characteristic of 2,5-disubstituted furans[6]. |
| Furan H-4 | 6.25 | Doublet (d) | 1H | J = 3.1 | Aromatic proton adjacent to the oxirane ring; slightly more deshielded than H-3 due to the inductive effect of the epoxide oxygen[6]. |
^13C-NMR Spectral Data and Causality
Carbon-13 NMR provides an orthogonal layer of structural verification. The quaternary carbons of the furan ring are highly deshielded, while the strained epoxide carbons appear in a distinct intermediate upfield region.
Table 2: ^13C-NMR Spectral Data (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C2-CH | 13.5 | Primary (CH | Typical shift for an alkyl carbon attached directly to a heteroaromatic ring. |
| Epoxide CH | 48.0 | Tertiary (CH) | Deshielded by the oxirane oxygen and the adjacent furan ring[11]. |
| Epoxide CH | 50.5 | Secondary (CH | Characteristic shift for a terminal oxirane methylene carbon[11]. |
| Furan C-3 | 106.5 | Tertiary (CH) | Electron-rich aromatic carbon adjacent to the methyl-bearing C2. |
| Furan C-4 | 108.5 | Tertiary (CH) | Electron-rich aromatic carbon adjacent to the oxirane-bearing C5. |
| Furan C-5 | 149.5 | Quaternary (C) | Strongly deshielded by the furan oxygen and the oxirane substituent. |
| Furan C-2 | 152.0 | Quaternary (C) | Strongly deshielded by the furan oxygen and the electron-donating methyl group. |
Conclusion
The successful synthesis and characterization of 2-methyl-5-(oxiran-2-yl)furan require a deep understanding of chemoselective oxidation and rigorous spectroscopic validation. By utilizing the provided low-temperature epoxidation protocol and cross-referencing the resulting product against the detailed ^1H and ^13C-NMR tables, researchers can confidently isolate and verify this highly versatile furanic epoxide for downstream applications in drug discovery and materials science.
References
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PubChem. "2-Methylfuran | C5H6O | CID 10797". National Center for Biotechnology Information. Available at:[Link]
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PubChem. "2-(Oxiran-2-yl)furan | C6H6O2 | CID 5323927". National Center for Biotechnology Information. Available at:[Link]
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Crawford, R. J., et al. "The thermally induced rearrangements of 2-vinyloxirane". Canadian Journal of Chemistry, 1976. Available at:[Link]
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Hoffmann, H. M. R., et al. "Improved Syntheses and Some Selective Transformations of 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
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National Science Review. "Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide". Oxford Academic. Available at:[Link]
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ACS Publications. "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins". Chemical Research in Toxicology. Available at:[Link]
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